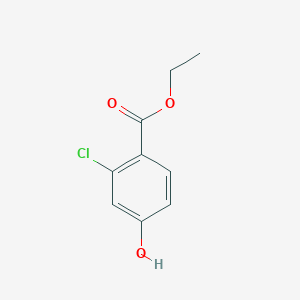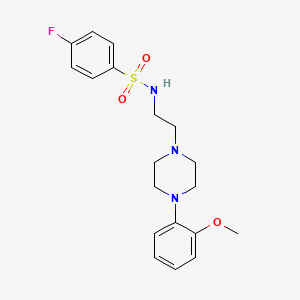
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O3S and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Drug Development
Compounds with structures similar to 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, particularly those featuring piperazine rings and sulfonamide groups, are of significant interest in the development of new pharmacological agents. The presence of a piperazine ring is common in molecules with central nervous system (CNS) activity, contributing to their potential as antipsychotic, antidepressant, and anti-inflammatory agents. For instance, piperazine derivatives have been extensively studied for their roles in D2-like receptors, where modifications to the arylalkyl substituents have shown to improve the potency and selectivity of binding affinity, demonstrating the scaffold's versatility in drug discovery (Sikazwe et al., 2009).
Molecular Imaging
Fluorinated compounds, such as those containing the 4-fluoro group, are particularly relevant in the field of molecular imaging, where they can be used as probes or tracers in Positron Emission Tomography (PET) due to their suitable radioactive decay characteristics. The high electronegativity of fluorine affects the electronic distribution in aromatic systems, potentially enhancing the binding affinity to target proteins or enzymes. This makes fluorinated compounds valuable in studying the biodistribution and pharmacokinetics of drugs within the body, as well as in the diagnosis of diseases (Alford et al., 2009).
Neuropharmacology
The structure of this compound suggests potential activity in neuropharmacological applications. Compounds with similar structures have been studied for their interactions with various neurotransmitter systems, including serotonin and dopamine receptors. For example, piperazine derivatives are known for their ability to interact with serotonin 5-HT(6) receptors, which are targets for the development of drugs aimed at treating neurological disorders like depression and Alzheimer's disease (Russell & Dias, 2002).
Antimicrobial and Antifungal Research
The sulfonamide group in the compound's structure is historically known for its antimicrobial properties, being part of the structure of some of the earliest antibiotics. While this compound itself is not directly studied in antimicrobial research, sulfonamides remain a critical area of study for new antibiotic agents, particularly against resistant strains of bacteria. Research in this area focuses on modifying the sulfonamide structure to discover new compounds with enhanced efficacy and safety profiles (Neuman, 1987).
特性
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-26-19-5-3-2-4-18(19)23-14-12-22(13-15-23)11-10-21-27(24,25)17-8-6-16(20)7-9-17/h2-9,21H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEULCUXELNQAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2729898.png)
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)

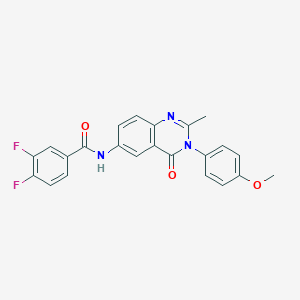
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2729903.png)
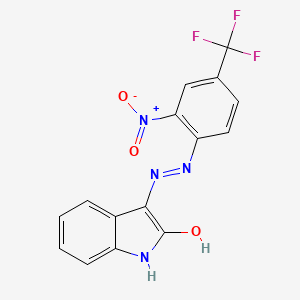
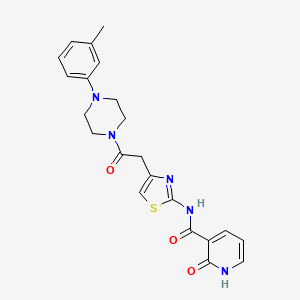
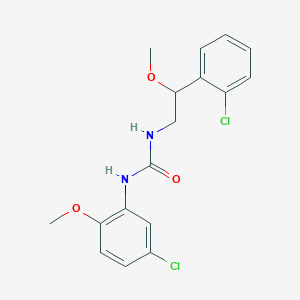
![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)
![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)
